2-Chloro-4-iodonicotinaldehyde oxime
Overview
Description
“2-Chloro-4-iodonicotinaldehyde oxime” is a chemical compound with the empirical formula C6H4ClIN2O . It has a molecular weight of 282.47 . This compound is part of the Halogenated Heterocycles group .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-iodonicotinaldehyde oxime” is represented by the empirical formula C6H4ClIN2O . For more detailed structural information, you may refer to resources like ChemSpider .Scientific Research Applications
Prosthetic Heme Modification in Peroxidases
The modification of prosthetic heme groups in peroxidases like horseradish peroxidase (HRP) during halide ion oxidation, particularly involving chloride and bromide ions, is a significant application area. This modification involves reactions like bromination and chlorination, crucial for understanding the unique chloride oxidation activity of certain peroxidases (Huang, Wojciechowski, & Ortiz de Montellano, 2005).
Acylation Reactions in Organic Synthesis
2-Chloro-3-indolealdehyde, a related compound, is used to undergo acylation reactions, yielding compounds like N-acyl-3-indolealdehyde oxime ester. These compounds, having potential in organic synthesis and pharmaceuticals, are synthesized with good yields and have been structurally characterized, showcasing the versatility of chlorinated oxime compounds (Gao Wen-tao, 2009).
Therapeutic Applications in Organophosphate Poisoning
Oximes, including compounds like 4-{{[(Isopropyloxy)methylphosphoryloxy]imino}methyl}-1-methylpyridinium iodide, are used in the therapy of organophosphate poisoning. These oximes interact with organophosphates to form products claimed to be more toxic than the organophosphates themselves, highlighting their role in medical and biochemical research (Portmann et al., 1991).
Water Treatment and Environmental Chemistry
In the context of water treatment and environmental chemistry, the oxidation of iodide and hypoiodous acid plays a crucial role. This oxidation is relevant in natural waters treated with ozone, chlorine, or chloramine, where naturally occurring iodide can be transformed into hypoiodous acid and further into iodate. Such processes are important for understanding the geochemistry of iodine and the fate of iodine in industrial processes like drinking water treatment (Bichsel & Gunten, 1999).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[(2-chloro-4-iodopyridin-3-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN2O/c7-6-4(3-10-11)5(8)1-2-9-6/h1-3,11H/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKINKACNRUTLY-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C(=C1I)/C=N/O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673900 | |
Record name | N-[(E)-(2-Chloro-4-iodopyridin-3-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodonicotinaldehyde oxime | |
CAS RN |
1142191-71-6 | |
Record name | N-[(E)-(2-Chloro-4-iodopyridin-3-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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